molecular formula C21H28N4O B015559 N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine CAS No. 109912-34-7

N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine

Cat. No.: B015559
CAS No.: 109912-34-7
M. Wt: 352.5 g/mol
InChI Key: SZXAMPXPWBJHAR-UHFFFAOYSA-N
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Description

N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine, also known as this compound, is a useful research compound. Its molecular formula is C21H28N4O and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transition Properties of Liquid Crystal Dimers

Subheading: Liquid Crystal Research

The study of methylene-linked liquid crystal dimers, including compounds with functionalities similar to the target compound, has revealed insights into their transitional properties. These dimers exhibit unique nematic phases, including a twist-bend nematic phase attributed to their bent geometrical structures. Such research provides foundational knowledge for understanding the liquid crystalline behavior of structurally complex compounds, potentially including "N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine" (Henderson & Imrie, 2011).

Environmental Impact of Chemical Compounds

Subheading: Environmental Fate of Brominated Compounds

Research on novel brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, highlights the environmental persistence and potential risks of synthetic chemicals. This review underscores the importance of understanding the environmental fate of compounds with similar brominated structures or applications, which could extend to the environmental monitoring of "this compound" (Zuiderveen, Slootweg, & de Boer, 2020).

Advanced Oxidation Processes for Compound Degradation

Subheading: Degradation and Biotoxicity Studies

The degradation of acetaminophen by advanced oxidation processes (AOPs) provides a model for how complex organic compounds break down in the environment. This includes insights into the biotoxicity of degradation by-products. Such methodologies might be applicable to assessing the environmental and health impacts of "this compound" and its breakdown products (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Synthesis and Impurities of Pharmaceutical Compounds

Subheading: Novel Synthesis Methods

The novel synthesis of omeprazole and examination of pharmaceutical impurities offer insight into the challenges and methodologies involved in creating and purifying complex organic molecules. This research could inform the synthesis and purity assessment of "this compound" (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Properties

IUPAC Name

5-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl-methylamino]pentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-24(15-7-3-5-13-22)16-17-25(21-8-4-6-14-23-21)18-19-9-11-20(26-2)12-10-19/h4,6,8-12,14H,3,5,7,15-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXAMPXPWBJHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCC#N)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391107
Record name N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109912-34-7
Record name N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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